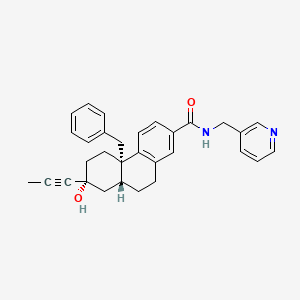
Glucocorticoids receptor agonist 3
概要
説明
Glucocorticoids receptor agonist 3 is a complex organic compound with a unique structure that includes multiple rings and functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenanthrenecarboxamide, 4b,5,6,7,8,8a,9,10-octahydro-7-hydroxy-4b-(phenylmethyl)-7-(1-propynyl)-N-(3-pyridinylmethyl)- involves multiple steps, including the formation of the phenanthrene core, the introduction of the carboxamide group, and the addition of various substituents. Common synthetic routes may involve the use of catalysts, specific temperature conditions, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
科学的研究の応用
Key Mechanisms Include:
- Transrepression of Pro-inflammatory Genes : Glucocorticoid receptor agonist 3 effectively represses the expression of key pro-inflammatory transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein 1 (AP-1) .
- Reduced Metabolic Side Effects : By selectively activating GR pathways that do not contribute to metabolic dysregulation, glucocorticoid receptor agonist 3 presents a favorable profile for patients at risk for conditions like type 2 diabetes and cardiovascular disease .
Clinical Applications
The applications of glucocorticoid receptor agonist 3 span various therapeutic areas, primarily focusing on inflammatory and autoimmune diseases:
- Rheumatoid Arthritis : Its ability to modulate inflammatory responses makes it a candidate for treating rheumatoid arthritis, potentially improving patient outcomes while minimizing side effects associated with conventional glucocorticoids .
- Asthma and Chronic Obstructive Pulmonary Disease : Glucocorticoid receptor agonist 3 may provide benefits in managing asthma exacerbations and chronic obstructive pulmonary disease by effectively controlling airway inflammation without the typical adverse effects seen with long-term glucocorticoid use .
- Dermatological Conditions : The compound shows promise in treating inflammatory skin diseases due to its targeted action on skin-related inflammatory pathways .
Comparative Advantages Over Traditional Glucocorticoids
| Feature | Traditional Glucocorticoids | Glucocorticoid Receptor Agonist 3 |
|---|---|---|
| Mechanism of Action | Non-selective (TA & TR) | Selective (enhances TR) |
| Metabolic Side Effects | High | Low |
| Anti-inflammatory Efficacy | High | Comparable |
| Use in Chronic Conditions | Limited due to side effects | Promising |
Case Studies
- Rheumatoid Arthritis Management : A study demonstrated that patients receiving glucocorticoid receptor agonist 3 showed reduced disease activity scores compared to those on traditional glucocorticoids. The study noted fewer instances of weight gain and glucose intolerance among patients treated with the selective modulator .
- Asthma Control : In a clinical trial involving asthma patients, those treated with glucocorticoid receptor agonist 3 experienced fewer exacerbations and improved lung function metrics compared to those receiving standard treatment regimens .
- Skin Atrophy Prevention : Research indicated that topical application of glucocorticoid receptor agonist 3 resulted in less skin atrophy compared to conventional topical glucocorticoids, suggesting its potential for safer long-term use in dermatological therapies .
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, binding to a receptor may activate or inhibit a signaling pathway, resulting in a physiological response.
類似化合物との比較
Similar Compounds
Phenanthrene derivatives: Compounds with a similar phenanthrene core structure.
Carboxamide derivatives: Compounds with a carboxamide functional group.
Hydroxy derivatives: Compounds with hydroxyl groups attached to the core structure.
Uniqueness
What sets 2-Phenanthrenecarboxamide, 4b,5,6,7,8,8a,9,10-octahydro-7-hydroxy-4b-(phenylmethyl)-7-(1-propynyl)-N-(3-pyridinylmethyl)- apart is its unique combination of functional groups and stereochemistry, which may confer specific biological activities or chemical reactivity not seen in similar compounds.
特性
CAS番号 |
305821-96-9 |
|---|---|
分子式 |
C31H32N2O2 |
分子量 |
464.6 |
IUPAC名 |
(4bS,7R,8aR)-4b-benzyl-7-hydroxy-7-prop-1-ynyl-N-(pyridin-3-ylmethyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide |
InChI |
InChI=1S/C31H32N2O2/c1-2-14-30(35)15-16-31(19-23-7-4-3-5-8-23)27(20-30)12-10-25-18-26(11-13-28(25)31)29(34)33-22-24-9-6-17-32-21-24/h3-9,11,13,17-18,21,27,35H,10,12,15-16,19-20,22H2,1H3,(H,33,34)/t27-,30-,31+/m1/s1 |
InChIキー |
SEOPOTXFVGEDGX-UPHHSBJESA-N |
SMILES |
CC#CC1(CCC2(C(C1)CCC3=C2C=CC(=C3)C(=O)NCC4=CN=CC=C4)CC5=CC=CC=C5)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CP-472555; CP 472555; CP472555; UNII-6T0KV7024R. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















